molecular formula C11H10N2O5 B14782449 6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B14782449
M. Wt: 250.21 g/mol
InChI Key: YMEBCCOWNZZDIO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with a complex structure that includes methoxy groups, a ketone, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of dimethoxybenzene derivatives with appropriate reagents to introduce the carboxylic acid and ketone functionalities. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Conversion of the ketone group to an alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols.

Scientific Research Applications

6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid: Shares similar functional groups but differs in the core structure.

    6,7-Dimethoxy-4-Methyl-3-Oxo-3,4-Dihydroquinoxaline-2-Carboxylic Acid: Another related compound with a different core structure.

Uniqueness

6,7-Dimethoxy-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

6,7-dimethoxy-4-oxo-3H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C11H10N2O5/c1-17-7-3-5-6(4-8(7)18-2)10(14)13-12-9(5)11(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)

InChI Key

YMEBCCOWNZZDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NNC2=O)C(=O)O)OC

Origin of Product

United States

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